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Compound Focus: Citalopram Hydrobromide

CAS No.: 59729-32-7

Cat. No.: S523860

Liquid Chromatographic Method for Enantiomeric
Purity

The table below summarizes a validated Liquid Chromatographic (LC) method for determining the
enantiomeric purity of Citalopram, as detailed in a recent study. This method is crucial because Citalopram is

a chiral drug, and its enantiomers can have different pharmacological activities [1].

Validation Parameter Experimental Conditions & Results

Objective Enantiospecific separation and determination of Citalopram in bulk drugs
and pharmaceuticals [1].

Analytical Technique Liquid Chromatography (LC) with UV and polarimetric detectors in series
[1].

Chromatographic Chiralcel OD-H (250 mm x 4.6 mm, 5 pm) [1].

Column

Mobile Phase n-hexane:2-propanol:triethylamine (TEA) (95:05:0.1 v/v/v) [1].

Flow Rate & Temperature 1.0 ml/min at 25 °C [1].
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Validation Parameter Experimental Conditions & Results
Detection Wavelength 240 nm [1].

Internal Standard Clopidogrel hydrogen sulphate [1].
Runtime Within 20 minutes [1].

Resolution (Rs) > 3.0 (baseline separation) [1].
Linearity Range 50-600 pg/mL [1].

Correlation Coefficient > 0.9999 [1].
(r)

Limit of Detection (LOD) 0.5 pg/mL for both enantiomers [1].

Limit of Quantification 1.3 pg/mL for both enantiomers [1].
(LOQ)

Precision (Intra- & Inter- <0.63% R.S.D. [1].

day)

Accuracy (Recovery) 99.38-100.41% [1].

Detailed Experimental Protocol

For researchers aiming to replicate or validate this method, here is a detailed breakdown of the experimental

protocol:

e Instrumentation and Reagents:

o Equipment: A liquid chromatograph system equipped with a UV detector (set at 240 nm) and a
polarimetric detector connected in series is required [1].

o Column: A Chiralcel OD-H column with dimensions of 250 mm in length, 4.6 mm internal
diameter, and a particle size of 5 um [1].

o Reagents: Prepare mobile phase using n-hexane, 2-propanol, and triethylamine (TEA). The
internal standard is Clopidogrel hydrogen sulphate [1].
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o Standards: Citalopram reference standards and the sample to be analyzed (bulk drug or
pharmaceutical formulation) [1].

¢ Chromatographic Conditions:

o Mobile Phase Preparation: Mix n-hexane, 2-propanol, and triethylamine in the volume ratio of
95:05:0.1. Ensure the mixture is homogeneous and degassed before use [1].

o Flow Rate: Setto 1.0 mL/min [1].

o Column Oven Temperature: Maintain at a constant 25°C [1].

o Injection Volume: As per the instrument's capability and linearity range [1].

o Detection: The UV detector at 240 nm is used for quantitative analysis. The polarimetric
detector in series helps in identifying the enantiomers [1].

¢ System Suitability Testing:

o Before sample analysis, perform a system suitability test. This method considers a resolution
(Rs) value of = 3.0 between the Citalopram enantiomers as a key criterion for baseline
separation [1].

The workflow for this analytical method can be visualized as follows:
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Prepare Mobile Phase and Standards
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Research Context and Further Considerations
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It is important to interpret these findings within the broader research context:

¢ Focus on a Specific Method: The experimental data above pertains specifically to a chiral
separation method. While it thoroughly validates parameters like specificity, accuracy, and precision
for its purpose, it does not represent a comparison with other common methods for Citalopram
analysis, such as assays for potency or related substances in a non-chiral context.

¢ Adherence to ICH Guidelines: The described method was validated for parameters—specificity,
accuracy, precision, linearity, LOD, and LOQ—that are core to the ICH Q2(R1) guideline on
validation of analytical procedures. This demonstrates a direct application of ICH principles in a
practical setting [1].

¢ Limitations of Current Search: The other search results, while recent, focus on drug-drug
interaction profiles and novel drug delivery systems for Citalopram, not on analytical method
validation [2] [3]. Therefore, they do not provide the comparative data you requested.

To conduct a more comprehensive comparison, you may need to explore specialized scientific databases
more deeply using search terms like "Citalopram HPLC assay validation," "Citalopram UPLC method," or

"Citalopram stability-indicating method" to find studies that compare multiple analytical techniques.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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